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Compound of Interest

Compound Name: 3-Phenylcyclobutanone

Cat. No.: B1345705

An authoritative guide for researchers, scientists, and drug development professionals on the
molecular characteristics, synthesis, and utility of the versatile chemical intermediate, 3-
Phenylcyclobutanone.

Abstract

3-Phenylcyclobutanone is a versatile chemical intermediate of significant interest in organic
synthesis and medicinal chemistry. Its unique structural features, particularly the strained four-
membered ring, offer a gateway to a variety of molecular scaffolds. This technical guide
provides a comprehensive overview of 3-Phenylcyclobutanone, detailing its molecular
formula and weight, spectroscopic signature, synthesis protocols, and key chemical
transformations. Emphasis is placed on its application as a precursor to y-butyrolactones, a
privileged scaffold in numerous biologically active compounds. This document is intended to
serve as a valuable resource for researchers and professionals in drug discovery and chemical
development, offering both foundational knowledge and practical, field-proven insights.

Core Molecular and Physical Properties

3-Phenylcyclobutanone is a cyclic ketone featuring a cyclobutane ring substituted with a
phenyl group.[1][2] The presence of the strained four-membered ring imparts unique reactivity
to the molecule, making it a valuable building block in synthetic chemistry.[1][2]
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Molecular Formula and Weight

The fundamental properties of 3-Phenylcyclobutanone are summarized in the table below.
Multiple sources confirm its molecular formula and weight, which are crucial for stoichiometric
calculations in synthesis and for analytical characterization.[3][4][5]

Property Value Source(s)
Chemical Formula C10H100 [31[4]
Molecular Weight 146.19 g/mol [315]
Monoisotopic Mass 146.0732 u [3114]

CAS Number 52784-31-3 [3114]
Physical Form Solid [5]
Refractive Index (n20/D) 1.544 [5]

Synthesis of 3-Phenylcyclobutanone

The synthesis of cyclobutanones, including 3-phenylcyclobutanone, has been a subject of
considerable research, with the [2+2] cycloaddition being a prominent method. A widely
recognized approach for the synthesis of substituted cyclobutanones was developed by
Ghosez and coworkers.[6][7][8] This methodology involves the reaction of keteniminium salts
with alkenes.

A modified procedure based on the Ghosez synthesis utilizes readily available starting
materials: styrene and N,N-dimethylacetamide.[8] The key steps involve the in-situ generation
of a keteniminium salt from the amide using trifluoromethanesulfonic anhydride, followed by a
[2+2] cycloaddition with styrene.

Experimental Protocol: Modified Ghosez Synthesis

The following is a representative, modified protocol for the synthesis of 3-
Phenylcyclobutanone:[8]

Materials:
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e Styrene

¢ N,N-dimethylacetamide

 Trifluoromethanesulfonic anhydride

e 2 6-Lutidine

e 1,2-Dichloroethane

o Water

e n-Pentane

o Ethyl acetate (EtOAC)

Procedure:

To a solution of N,N-dimethylacetamide (1.00 equiv) in 1,2-dichloroethane, add 2,6-lutidine
(1.20 equiv) and cool the mixture.

e Slowly add trifluoromethanesulfonic anhydride (1.20 equiv) to the cooled solution to form the
keteniminium salt.

o Add styrene (4.00 equiv) to the reaction mixture.

 Allow the reaction to proceed, monitoring for completion by an appropriate method (e.g., TLC
or GC).

o Upon completion, quench the reaction with water.

o Extract the aqueous layer with a suitable organic solvent.

o Combine the organic layers, dry over an anhydrous salt (e.g., MgSOa4), and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a gradient of n-
pentane:EtOAc (e.g., 95:5 to 90:10) to yield 3-Phenylcyclobutanone.[8]
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» Further purification can be achieved by bulb-to-bulb distillation.[3]

I/l Reactants Styrene [label="Styrene"]; DMA [label="N,N-dimethylacetamide"]; Tf20
[label="Tf20"]; Lutidine [label="2,6-Lutidine"];

/I Intermediates and Products Keteniminium [label="Keteniminium Salt\n(in situ)",
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cycloaddition [label="[2+2]
Cycloaddition”, shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product [label="3-Phenylcyclobutanone", shape=box, style="roundedfilled",
fillcolor="#34A853", fontcolor="#FFFFFF"];

I/l Reactants Styrene [label="Styrene"]; DMA [label="N,N-dimethylacetamide"]; Tf20
[label="Tf20"]; Lutidine [label="2,6-Lutidine"];

/I Intermediates and Products Keteniminium [label="Keteniminium Salt\n(in situ)",
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cycloaddition [label="[2+2]
Cycloaddition”, shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product [label="3-Phenylcyclobutanone”, shape=box, style="roundedfilled",
fillcolor="#34A853", fontcolor="#FFFFFF"];

/I Flow DMA -> Keteniminium [label="1. Tf20, 2,6-Lutidine"]; Styrene -> Cycloaddition;
Keteniminium -> Cycloaddition; Cycloaddition -> Product [label="Workup & Purification"]; }
Caption: Modified Ghosez synthesis workflow.

Spectroscopic Characterization

Accurate identification and purity assessment of 3-Phenylcyclobutanone rely on standard
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 13C NMR: The 3C NMR spectrum provides characteristic signals for the carbonyl carbon, the
phenyl ring carbons, and the aliphatic carbons of the cyclobutane ring. Data is available in
public databases such as PubChem.[3]

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Phenylcyclobutanone is characterized by a strong absorption band
corresponding to the carbonyl (C=0) stretch, typically found in the region for strained cyclic

ketones.

. Characteristic Absorption .

Functional Group Intensity
(cm™)

C=0 (Ketone) ~1780 Strong
C-H (Aromatic) ~3100-3000 Medium
C=C (Aromatic) ~1600, ~1495 Medium
C-H (Aliphatic) ~2900-2850 Medium

Note: The exact position of the C=0 stretch is influenced by the ring strain of the
cyclobutanone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The
molecular ion peak (M*) is expected at m/z 146. Key fragmentation patterns for ketones often
involve cleavage adjacent to the carbonyl group.

Chemical Reactivity and Key Transformations

The chemical utility of 3-Phenylcyclobutanone stems from the reactivity of both the carbonyl
group and the strained cyclobutane ring. The most notable transformation is the Baeyer-Villiger
oxidation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, and in the
case of cyclic ketones like 3-Phenylcyclobutanone, it yields lactones (cyclic esters).[9] This
reaction is pivotal as it provides access to y-butyrolactones, which are important structural
motifs in many natural products and pharmaceuticals.[4][10]

The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-
CPBA), as the oxidant.[6] The mechanism involves the nucleophilic attack of the peroxyacid on
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the carbonyl carbon, forming a Criegee intermediate. This is followed by the migratory insertion
of one of the adjacent carbon atoms onto the oxygen, leading to the expanded ring structure of
the lactone.

I/l Reactants and Products Substrate [label="3-Phenylcyclobutanone"]; Oxidant [label="m-
CPBA"]; Intermediate [label="Criegee Intermediate”, shape=ellipse, style=dashed]; Product
[label="4-Phenyl-\ndihydrofuran-2(3H)-one\n(y-Butyrolactone)", fillcolor="#34A853",
fontcolor="#FFFFFF"];

I/l Reactants and Products Substrate [label="3-Phenylcyclobutanone"]; Oxidant [label="m-
CPBA"]; Intermediate [label="Criegee Intermediate”, shape=ellipse, style=dashed]; Product
[label="4-Phenyl-\ndihydrofuran-2(3H)-one\n(y-Butyrolactone)", fillcolor="#34A853",
fontcolor="#FFFFFF"];

/I Flow Substrate -> Intermediate [label="+ Oxidant"]; Intermediate -> Product
[label="Rearrangement"]; } Caption: Baeyer-Villiger oxidation of 3-Phenylcyclobutanone.

Experimental Protocol: Baeyer-Villiger Oxidation with m-
CPBA

The following is a general procedure for the Baeyer-Villiger oxidation of a cyclobutanone
derivative:[6]

Materials:

3-Phenylcyclobutanone

o meta-Chloroperoxybenzoic acid (m-CPBA)

e Dichloromethane (DCM)

o Saturated aqueous sodium thiosulfate (Na2S20s3)
o Saturated agueous sodium bicarbonate (NaHCO3)

e Anhydrous sodium sulfate (Na2S0a4)
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Procedure:

Dissolve 3-Phenylcyclobutanone (1.0 equiv) in DCM in a round-bottom flask.
o Add m-CPBA (e.g., 2.0 equiv) to the solution.

« Stir the reaction mixture at an appropriate temperature (e.g., room temperature or elevated)
and monitor for completion.

o Upon completion, quench the reaction by adding saturated aqueous Na2S20s to destroy
excess peroxide.

e Wash the organic layer with saturated aqueous NaHCOs to remove m-chlorobenzoic acid.

o Separate the organic layer, dry it over anhydrous Na=SOa, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography to yield the corresponding y-
butyrolactone.[6]

Applications in Drug Discovery and Development

The y-butyrolactone scaffold, readily accessible from 3-Phenylcyclobutanone, is a privileged
structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[4]
[10] These compounds exhibit diverse pharmacological activities, including anti-inflammatory,
anticancer, and antibiotic properties.[4][10]

Several FDA-approved drugs contain the y-butyrolactone moiety, highlighting its importance in
drug design. Examples include spironolactone and eplerenone, which are used to treat
cardiovascular diseases.[4] The ability to synthesize substituted y-butyrolactones from
precursors like 3-Phenylcyclobutanone provides a valuable tool for medicinal chemists to
generate novel compounds for drug discovery programs. For instance, various synthetic y-
butyrolactones have shown potent antibacterial activity.[4]

The strained nature of the cyclobutane ring also allows for other transformations, such as ring-
opening reactions, further expanding the synthetic utility of 3-Phenylcyclobutanone as a
versatile building block for creating diverse molecular architectures.[1][2]
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Conclusion

3-Phenylcyclobutanone, with a molecular formula of C10H100 and a molecular weight of
approximately 146.19 g/mol , is a key chemical intermediate with significant potential in organic
synthesis and drug discovery. Its synthesis via methods such as the Ghosez [2+2]
cycloaddition provides a reliable route to this valuable compound. The facile conversion of 3-
Phenylcyclobutanone to y-butyrolactones through the Baeyer-Villiger oxidation underscores
its importance as a precursor to biologically relevant scaffolds. This guide provides the
foundational and practical knowledge necessary for researchers and professionals to
effectively utilize 3-Phenylcyclobutanone in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1345705#3-phenylcyclobutanone-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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